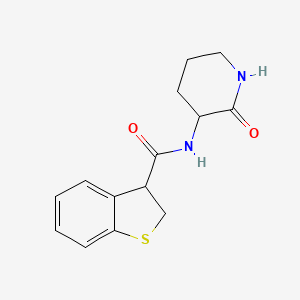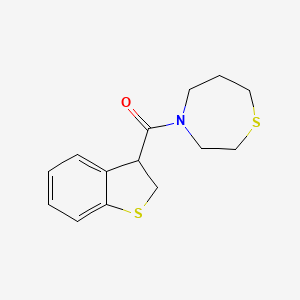![molecular formula C14H21N3OS B7594047 [2-(Dimethylamino)pyridin-4-yl]-(2,3-dimethylthiomorpholin-4-yl)methanone](/img/structure/B7594047.png)
[2-(Dimethylamino)pyridin-4-yl]-(2,3-dimethylthiomorpholin-4-yl)methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
[2-(Dimethylamino)pyridin-4-yl]-(2,3-dimethylthiomorpholin-4-yl)methanone, also known as DMPT, is a chemical compound that has gained significant attention in the scientific research community due to its potential applications in various fields. DMPT is a synthetic compound that has been synthesized through a variety of methods, and its mechanism of action and physiological effects have been studied extensively. In
作用機序
The mechanism of action of [2-(Dimethylamino)pyridin-4-yl]-(2,3-dimethylthiomorpholin-4-yl)methanone is not fully understood, but it is believed to involve the activation of the mammalian target of rapamycin (mTOR) signaling pathway. This pathway plays a critical role in regulating cell growth, proliferation, and survival, and its activation has been shown to promote anabolic processes and inhibit catabolic processes.
Biochemical and Physiological Effects:
[2-(Dimethylamino)pyridin-4-yl]-(2,3-dimethylthiomorpholin-4-yl)methanone has been shown to have a variety of biochemical and physiological effects, including the stimulation of appetite, the promotion of growth and development, and the improvement of immune function. [2-(Dimethylamino)pyridin-4-yl]-(2,3-dimethylthiomorpholin-4-yl)methanone has also been shown to have antioxidant and anti-inflammatory properties, which may contribute to its potential therapeutic effects.
実験室実験の利点と制限
[2-(Dimethylamino)pyridin-4-yl]-(2,3-dimethylthiomorpholin-4-yl)methanone has several advantages for use in lab experiments, including its high potency and specificity, its ability to activate the mTOR pathway, and its low toxicity. However, [2-(Dimethylamino)pyridin-4-yl]-(2,3-dimethylthiomorpholin-4-yl)methanone also has some limitations, including its high cost, its limited solubility in water, and its potential for off-target effects.
将来の方向性
There are several future directions for research on [2-(Dimethylamino)pyridin-4-yl]-(2,3-dimethylthiomorpholin-4-yl)methanone, including the development of more efficient and cost-effective synthesis methods, the investigation of its potential therapeutic applications in various diseases, and the exploration of its effects on different cell types and tissues. Additionally, further research is needed to fully understand the mechanism of action of [2-(Dimethylamino)pyridin-4-yl]-(2,3-dimethylthiomorpholin-4-yl)methanone and to identify potential side effects and safety concerns.
合成法
[2-(Dimethylamino)pyridin-4-yl]-(2,3-dimethylthiomorpholin-4-yl)methanone can be synthesized through a variety of methods, including the reaction of 2-(Dimethylamino)pyridine with 2,3-dimethylthiomorpholine-4-carboxylic acid, followed by the conversion of the resulting intermediate to the final product through a series of chemical reactions. Other methods for synthesizing [2-(Dimethylamino)pyridin-4-yl]-(2,3-dimethylthiomorpholin-4-yl)methanone include the reaction of 2-(Dimethylamino)pyridine with 2,3-dimethylthiomorpholine-4-carboxylic acid chloride or the reaction of 2-(Dimethylamino)pyridine with 2,3-dimethylthiomorpholine-4-carboxylic acid anhydride.
科学的研究の応用
[2-(Dimethylamino)pyridin-4-yl]-(2,3-dimethylthiomorpholin-4-yl)methanone has been studied extensively for its potential applications in various fields, including agriculture, aquaculture, and medicine. In agriculture, [2-(Dimethylamino)pyridin-4-yl]-(2,3-dimethylthiomorpholin-4-yl)methanone has been shown to increase the feed intake and growth rate of animals, leading to improved production efficiency. In aquaculture, [2-(Dimethylamino)pyridin-4-yl]-(2,3-dimethylthiomorpholin-4-yl)methanone has been used to improve the growth rate and survival rate of fish and shrimp, leading to increased production and profitability. In medicine, [2-(Dimethylamino)pyridin-4-yl]-(2,3-dimethylthiomorpholin-4-yl)methanone has been studied for its potential use as a therapeutic agent for various diseases, including cancer, Alzheimer's disease, and depression.
特性
IUPAC Name |
[2-(dimethylamino)pyridin-4-yl]-(2,3-dimethylthiomorpholin-4-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21N3OS/c1-10-11(2)19-8-7-17(10)14(18)12-5-6-15-13(9-12)16(3)4/h5-6,9-11H,7-8H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VOPFKOOCFSEZGW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(SCCN1C(=O)C2=CC(=NC=C2)N(C)C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.40 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[2-(Dimethylamino)pyridin-4-yl]-(2,3-dimethylthiomorpholin-4-yl)methanone | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-[(3-Bromopyridin-2-yl)sulfanylmethyl]-3-methyl-1,2-oxazole](/img/structure/B7593967.png)
![2,3-dimethyl-N-[1-(1,3-thiazol-2-yl)ethyl]thiomorpholine-4-carboxamide](/img/structure/B7593972.png)


![2,3-dimethyl-N-[(6-methylpyridin-3-yl)methyl]thiomorpholine-4-carboxamide](/img/structure/B7593988.png)
![2,3-dimethyl-N-[(1-methylpyrazol-4-yl)methyl]thiomorpholine-4-carboxamide](/img/structure/B7593992.png)
![5-Fluoro-2-[(4-oxoquinolin-1-yl)methyl]benzonitrile](/img/structure/B7593994.png)

![N-[(2-tert-butyloxan-3-yl)methyl]methanesulfonamide](/img/structure/B7594007.png)


![N-[2-(4,5-dimethyl-1,3-thiazol-2-yl)propan-2-yl]thiophene-2-sulfonamide](/img/structure/B7594025.png)

